molecular formula C17H24F3IN2Si B1392874 4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1261365-73-4

4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1392874
CAS No.: 1261365-73-4
M. Wt: 468.4 g/mol
InChI Key: BNCSOAGCBQPTNQ-UHFFFAOYSA-N
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Description

4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1261365-73-4) is a high-value chemical intermediate with a molecular formula of C17H24F3IN2Si and a molecular weight of 468.37 g/mol . This compound is supplied with a purity of 95% or greater and features a triisopropylsilyl (TIPS) protecting group, which enhances its stability and makes it a crucial synthetic building block for pharmaceutical research and development . Its primary research application is as a key precursor in the synthesis of novel 1H-pyrrolo[2,3-b]pyridine derivatives, a privileged scaffold in medicinal chemistry known for its protein kinase inhibitory activity . Specifically, this core structure is utilized in developing checkpoint kinase 1 (CHK1) inhibitors for investigating cancer treatment mechanisms via the inhibition of aberrant cell proliferation . The presence of iodine and trifluoromethyl groups on the pyrrolopyridine core makes it an excellent substrate for further functionalization through cross-coupling reactions, enabling rapid exploration of structure-activity relationships in drug discovery programs . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is not for human use. Please refer to the Safety Data Sheet for proper handling and storage information. This compound is classified as dangerous (Hazard Class 6.1) and carries the signal word "Danger" with the hazard statement H301 (Toxic if swallowed) .

Properties

IUPAC Name

[4-iodo-5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3IN2Si/c1-10(2)24(11(3)4,12(5)6)23-8-7-13-15(21)14(17(18,19)20)9-22-16(13)23/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCSOAGCBQPTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3IN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101130190
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-5-(trifluoromethyl)-1-[tris(1-methylethyl)silyl]-
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Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-73-4
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-5-(trifluoromethyl)-1-[tris(1-methylethyl)silyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-5-(trifluoromethyl)-1-[tris(1-methylethyl)silyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrrolo[2,3-b]pyridine family, known for diverse pharmacological properties, including antitumor, antiviral, and anti-inflammatory effects. Its unique structural features, such as the trifluoromethyl group and triisopropylsilyl moiety, contribute to its biological potency and specificity.

  • Molecular Formula : C17H24F3IN2Si
  • Molecular Weight : 468.45 g/mol
  • CAS Number : 1261365-73-4

Biological Activity Overview

Research indicates that compounds in the pyrrolo[2,3-b]pyridine class exhibit a range of biological activities. Specifically, studies have highlighted the following effects:

  • Anticancer Activity : Pyrrolo[2,3-b]pyridines have shown promise in cancer therapy by inducing apoptosis in various cancer cell lines. The presence of halogen substituents, such as iodine and trifluoromethyl groups, enhances their interaction with biological targets, potentially increasing their efficacy against tumors .
  • Antiviral Properties : Some derivatives have demonstrated antiviral activity against various pathogens. The trifluoromethyl group is particularly noted for enhancing bioactivity through increased lipophilicity and metabolic stability .
  • Neuroprotective Effects : Pyrrolo[2,3-b]pyridine derivatives are being investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Case Studies

  • Anticancer Efficacy :
    A study examined the cytotoxic effects of several pyrrolo[2,3-b]pyridine derivatives on human cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Antiviral Activity :
    In a preliminary screening for antiviral compounds, derivatives containing the trifluoromethyl group were tested against influenza virus strains. The results showed a notable reduction in viral replication rates, suggesting that this compound could serve as a lead compound for developing antiviral therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Iodine Substituent : Increases electron density and potential interactions with target proteins.
  • Triisopropylsilyl Moiety : Contributes to solubility and stability in biological environments.

Scientific Research Applications

Structural Features

The compound features a pyrrolo[2,3-b]pyridine core with significant substituents including:

  • An iodine atom at the 4-position.
  • A trifluoromethyl group at the 5-position.
  • A triisopropylsilyl group at the 1-position.

These substituents contribute to its reactivity and solubility characteristics, making it suitable for various applications.

Medicinal Chemistry

Antiviral Activity : Recent studies have indicated that derivatives of pyrrolopyridines exhibit antiviral properties. For instance, compounds similar to 4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine have been investigated for their potential as JAK inhibitors in treating viral infections such as HIV. The structural modifications allow for enhanced binding affinity to viral targets, demonstrating the compound's therapeutic potential .

Enzyme Inhibition : The compound has also shown promise as an inhibitor for certain enzymes involved in cancer progression. Its ability to modulate enzyme activity through structural interactions makes it a candidate for further development in oncology .

Organic Synthesis

Building Block for Complex Molecules : The unique structure of This compound allows it to serve as a versatile building block in organic synthesis. It can be utilized in nucleophilic substitution reactions and other transformations to create more complex molecular architectures .

Materials Science

Functional Materials : The trifluoromethyl group enhances the compound's electronic properties, making it suitable for applications in electronic materials and sensors. Research is ongoing into its use in developing materials with tailored electronic characteristics for use in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Case Study 1: Antiviral Applications

A study published in Nature explored the efficacy of pyrrolopyridine derivatives against HIV. The results indicated that compounds with similar structural motifs to This compound demonstrated significant antiviral activity through inhibition of viral replication pathways.

Case Study 2: Synthesis of Novel Compounds

In a project aimed at synthesizing new anticancer agents, researchers utilized This compound as a key intermediate. The compound was subjected to various chemical transformations leading to the creation of new derivatives that exhibited enhanced cytotoxicity against cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

Halogen vs. Trifluoromethyl Substituents

4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS: 1015609-83-2 Molecular Formula: C₁₆H₂₄ClIN₂Si Key Difference: Chlorine replaces the trifluoromethyl group at position 4.

5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

  • CAS : 1020056-67-0
  • Molecular Formula : C₁₆H₂₄FIN₂Si
  • Key Difference : Fluorine at position 5 instead of CF₃.
  • Impact : Smaller substituent size may improve steric accessibility for coupling reactions but offers weaker electronic effects than CF₃.

4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS: 1196507-58-0 Molecular Formula: C₈H₄ClF₃N₂ Key Difference: Lacks the TIPS protecting group and iodine at position 4.

Protecting Group Variations

4-Chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine

  • CAS : 1420885-94-4
  • Molecular Formula : C₁₄H₁₇ClF₃IN₂OSi
  • Key Difference : Uses a trimethylsilylethoxymethyl (SEM) group instead of TIPS.
  • Impact : SEM is more labile under acidic conditions, offering orthogonal deprotection strategies .

Physical and Spectral Properties

Compound (CAS) Purity (%) Molecular Weight (g/mol) Key Spectral Data (MS m/z)
1261365-73-4 95 476.74 Not reported
1015609-83-2 97 438.84 LC/MS: [M+H]⁺ = 439.8
1020056-67-0 95 422.38 Not reported
1420885-94-4 N/A 476.74 MS (ESI): [M+H]⁺ = 477.7

Preparation Methods

Synthesis of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine scaffold is commonly synthesized via cyclization reactions starting from appropriately substituted pyridine derivatives. According to patent WO2013181415A1, intermediates such as 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives are prepared through palladium-catalyzed cross-coupling reactions or condensation strategies involving amine and aldehyde functionalities to form the fused ring system.

Introduction of the Trifluoromethyl Group at the 5-Position

The trifluoromethyl group is introduced using electrophilic trifluoromethylation reagents or via nucleophilic substitution on a halogenated intermediate. The trifluoromethyl substituent contributes to enhanced biological activity by improving binding interactions through hydrogen bond acceptors and hydrophobic effects, as shown in structure-activity relationship studies.

Protection of the Nitrogen with Triisopropylsilyl Group

The nitrogen atom of the pyrrolo[2,3-b]pyridine is protected using triisopropylsilyl chloride (TIPS-Cl) under basic conditions (e.g., imidazole or triethylamine) in anhydrous solvents such as dichloromethane or tetrahydrofuran. This step prevents unwanted side reactions during subsequent functionalization, especially during iodination.

Iodination at the 4-Position

Selective iodination at the 4-position is achieved using electrophilic iodine sources such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). The reaction is typically carried out under mild conditions to avoid over-iodination or decomposition of sensitive groups. The triisopropylsilyl protection aids regioselectivity by sterically hindering other reactive sites.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrrolo[2,3-b]pyridine formation Cyclization of substituted pyridine derivatives 50-70 Base-mediated condensation or Pd-catalyzed coupling
2 Trifluoromethylation Electrophilic trifluoromethylation reagent 60-75 Introduced at 5-position to enhance activity
3 Nitrogen protection Triisopropylsilyl chloride, base, anhydrous solvent 80-90 Protects N1 for selective iodination
4 Iodination N-iodosuccinimide or ICl, mild conditions 65-85 Selective iodination at 4-position

Research Findings and Optimization

  • Yields and Purity: The yields reported for each step range from moderate to high (50–90%), with purification typically achieved by column chromatography or recrystallization. The triisopropylsilyl group significantly improves the regioselectivity and yield of the iodination step by protecting the nitrogen and reducing side reactions.

  • Biological Relevance: Research on related 1H-pyrrolo[2,3-b]pyridine derivatives with trifluoromethyl substitutions demonstrates enhanced inhibitory activity against fibroblast growth factor receptors (FGFRs), highlighting the importance of the trifluoromethyl group in medicinal chemistry applications.

  • Structural Insights: Crystallographic studies indicate that the trifluoromethyl group at the 5-position forms critical hydrogen bonds and hydrophobic interactions in the target binding site, rationalizing the synthetic focus on this substitution.

Summary Table of Preparation Parameters

Parameter Details
Core scaffold synthesis Cyclization or Pd-catalyzed coupling
Trifluoromethylation Electrophilic reagents, 60–75% yield
N-Protection Triisopropylsilyl chloride, 80–90% yield
Iodination NIS or ICl, mild conditions, 65–85% yield
Purification Column chromatography or recrystallization
Reaction solvents Methanol, dichloromethane, THF
Reaction temperatures Room temperature to reflux depending on step

Q & A

Q. Table 1: Substituent Roles

SubstituentRole in Reactivity/BioactivityReference
4-IodoFacilitates Pd-catalyzed functionalization
5-TrifluoromethylEnhances target binding and lipophilicity
1-TriisopropylsilylProtects N1, improves compound stability

Advanced Question: How can researchers optimize synthetic yields of this compound given steric hindrance from the TIPS group?

Answer:
The TIPS group’s bulkiness complicates coupling reactions. Methodological optimizations include:

  • Stepwise Synthesis : Start with unprotected pyrrolo[2,3-b]pyridine, introduce TIPS early to avoid steric clashes in subsequent steps (e.g., iodination at C4) .
  • Catalytic Systems : Use Pd(PPh₃)₄ with bulky ligands to mitigate steric effects during cross-coupling .
  • Temperature Control : Lower reaction temperatures (e.g., 0°C to RT) to reduce side reactions from hindered intermediates .

Q. Example Protocol :

Protect pyrrolo[2,3-b]pyridine at N1 with TIPS-Cl under inert conditions .

Iodinate at C4 using N-iodosuccinimide (NIS) in DMF .

Introduce trifluoromethyl via nucleophilic substitution or radical pathways .

Basic Question: What spectroscopic techniques are most effective for characterizing the TIPS group?

Answer:

  • ¹H/¹³C NMR : Identify TIPS protons (δ ~0.8–1.2 ppm for isopropyl groups) and silicon-carbon coupling (J ~3–5 Hz) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass 476.74 for C₁₄H₁₇ClF₃IN₂OSi) .
  • X-ray Crystallography : Resolves TIPS conformation and steric interactions (e.g., torsion angles in crystal structures) .

Advanced Question: How do the iodo and trifluoromethyl groups influence binding to targets like FGFR?

Answer:

  • Iodo Group : Serves as a handle for radioisotope labeling (e.g., ¹²⁵I for imaging) and anchors the compound in halogen-bonding regions of FGFR’s ATP-binding pocket .
  • Trifluoromethyl Group : Engages in hydrophobic interactions with residues like G485 in FGFR1, enhancing inhibitory potency (e.g., IC₅₀ = 7 nM for FGFR1 in compound 4h) .

Q. Table 2: FGFR Inhibition Data (Compound 4h)

FGFR IsoformIC₅₀ (nM)Structural Determinants
FGFR17H-bond with D641, TIPS shielding
FGFR29Similar to FGFR1
FGFR325Reduced hydrophobic complementarity
FGFR4712Poor steric fit
Data from

Data Contradiction: If a derivative shows unexpectedly low bioactivity, how should researchers troubleshoot?

Answer:

  • Structural Confirmation : Verify substituent positions via 2D NMR (e.g., NOESY for spatial proximity) and HRMS .
  • Solubility Assessment : Use logP calculations or shake-flask assays to rule out poor membrane permeability due to TIPS .
  • Target Engagement Assays : Perform thermal shift assays or SPR to confirm binding; low activity may stem from off-target effects .

Case Study : A derivative lacking the 5-trifluoromethyl group showed 10-fold lower FGFR1 inhibition. MD simulations revealed reduced hydrophobic interactions with G485, explaining the drop .

Advanced Question: What strategies improve selectivity across FGFR isoforms?

Answer:

  • Substituent Tuning : Replace iodo with smaller halogens (e.g., Br) to accommodate FGFR4’s narrower pocket .
  • Scaffold Hybridization : Integrate fragments from selective inhibitors (e.g., AZD4547) into the pyrrolo[2,3-b]pyridine core .
  • Computational Modeling : Use molecular docking to predict clashes (e.g., FGFR4’s V550 residue vs. TIPS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

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